molecular formula C9H19O4P B14702316 Dipropyl (1-hydroxyprop-2-en-1-yl)phosphonate CAS No. 21989-84-4

Dipropyl (1-hydroxyprop-2-en-1-yl)phosphonate

Cat. No.: B14702316
CAS No.: 21989-84-4
M. Wt: 222.22 g/mol
InChI Key: PVNBJUIKULBACE-UHFFFAOYSA-N
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Description

Dipropyl (1-hydroxyprop-2-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a hydroxyprop-2-en-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropyl (1-hydroxyprop-2-en-1-yl)phosphonate can be achieved through several methods. One common approach involves the reaction of propylene oxide with dipropyl phosphite in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher throughput and cost-effectiveness. Catalysts and automated systems are employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Dipropyl (1-hydroxyprop-2-en-1-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dipropyl (1-hydroxyprop-2-en-1-yl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dipropyl (1-hydroxyprop-2-en-1-yl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dipropyl (1-hydroxyprop-2-en-1-yl)phosphonate is unique due to the presence of both the hydroxyprop-2-en-1-yl moiety and the dipropyl phosphonate group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

21989-84-4

Molecular Formula

C9H19O4P

Molecular Weight

222.22 g/mol

IUPAC Name

1-dipropoxyphosphorylprop-2-en-1-ol

InChI

InChI=1S/C9H19O4P/c1-4-7-12-14(11,9(10)6-3)13-8-5-2/h6,9-10H,3-5,7-8H2,1-2H3

InChI Key

PVNBJUIKULBACE-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(C(C=C)O)OCCC

Origin of Product

United States

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